molecular formula C23H24ClN3O3 B11269036 ethyl 7-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

ethyl 7-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B11269036
M. Wt: 425.9 g/mol
InChI Key: PQVBDKPUMSYDPL-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-2-oxo-4-{[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}-1,2-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a chloro substituent, and an ethyl ester group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-chloro-2-oxo-4-{[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-2-oxo-4-{[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce hydroxyquinoline derivatives .

Scientific Research Applications

Ethyl 7-chloro-2-oxo-4-{[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 7-chloro-2-oxo-4-{[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Similar structure but with a hydroxy group instead of an amino group.

    7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Lacks the ethyl ester and amino substituents.

    2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylamine: The amine component used in the synthesis.

Uniqueness

Ethyl 7-chloro-2-oxo-4-{[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}-1,2-dihydroquinoline-3-carboxylate is unique due to its combination of a quinoline core with a chloro substituent and an ethyl ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications[9][9].

Biological Activity

Ethyl 7-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex quinoline derivative that has garnered attention for its potential biological activities. This compound exhibits a unique structure characterized by a chloro substituent at the 7-position and an ethylamino side chain, which may enhance its interaction with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H24ClN3O3. The compound's structure includes:

  • Chloro group at the 7-position
  • Ethylamino side chain at the 4-position
  • Carboxylate group , enhancing solubility and reactivity

This unique arrangement allows for significant interactions with various biological targets, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial activity. Specifically:

  • Antibacterial Activity : The compound has shown efficacy against various Gram-negative bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. This mechanism is critical in combating antibiotic resistance.
  • Antimalarial Activity : Quinoline derivatives are known for their antimalarial properties. Ethyl 7-chloro compound has demonstrated effectiveness against Plasmodium falciparum, the causative agent of malaria .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies indicate that it may interact with targets involved in cancer pathways, which is crucial for understanding its pharmacodynamics and optimizing therapeutic potential.

Synthesis

The synthesis of this compound typically involves several steps that ensure high purity and yield. Key reactions include:

  • Formation of the quinoline core.
  • Introduction of the chloro group at the 7-position.
  • Addition of the ethylamino side chain.
  • Carboxylation to form the carboxylate group.

These synthetic methodologies are critical for modifying the compound to enhance its biological activity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of ethyl 7-chloro compound, a comparison with structurally similar compounds is provided below:

Compound NameStructure FeaturesBiological Activity
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylateLacks ethylamino side chainModerate antimalarial activity
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylateDifferent substituents at positions 6 and 4Antimicrobial properties
7-Amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acidFluorine substituent enhances activityAnticancer properties
Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylateBromine substituent affects reactivityAntimicrobial activity

This table highlights how variations in structure can influence biological activity and therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives similar to ethyl 7-chloro compound:

  • Antiplasmodial Evaluation : A study synthesized novel hybrids combining artemisinin with quinolone derivatives and evaluated their antiplasmodial activity. Results indicated that specific structural modifications significantly enhanced efficacy against malaria .
  • Inhibition Studies : Research on related compounds showed varying degrees of inhibition against lipoxygenase (LOX), a target in inflammatory diseases. Compounds with similar scaffolds exhibited IC50 values ranging from 10 μM to over 100 μM .

These findings underscore the potential of quinoline derivatives as multi-target agents in treating infectious diseases and cancer.

Properties

Molecular Formula

C23H24ClN3O3

Molecular Weight

425.9 g/mol

IUPAC Name

ethyl 7-chloro-4-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C23H24ClN3O3/c1-2-30-23(29)20-21(17-10-9-16(24)14-18(17)26-22(20)28)25-11-13-27-12-5-7-15-6-3-4-8-19(15)27/h3-4,6,8-10,14H,2,5,7,11-13H2,1H3,(H2,25,26,28)

InChI Key

PQVBDKPUMSYDPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCCN3CCCC4=CC=CC=C43

Origin of Product

United States

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